Glycine, N-formyl-, 1,1-dimethylethyl ester
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Overview
Description
Glycine, N-formyl-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of esters It is derived from glycine, an amino acid, and is characterized by the presence of a formyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-formyl-, 1,1-dimethylethyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of a formylating agent. One common method includes the use of formic acid or formyl chloride as the formylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters and amides
Scientific Research Applications
Glycine, N-formyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for glycine delivery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including formylation of proteins and nucleic acids. The ester group allows for controlled release of glycine in biological systems, making it a potential prodrug.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-formyl-, methyl ester
- Glycine, N-formyl-, ethyl ester
- Glycine, N-formyl-, isopropyl ester
Uniqueness
Glycine, N-formyl-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other glycine esters and suitable for specific applications where controlled release and stability are crucial.
Properties
IUPAC Name |
tert-butyl 2-formamidoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-8-5-9/h5H,4H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCUWCRQTQPXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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